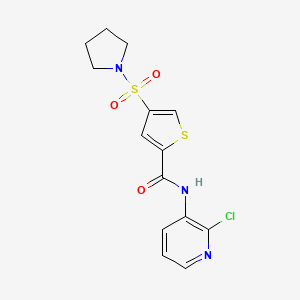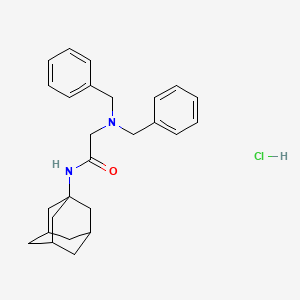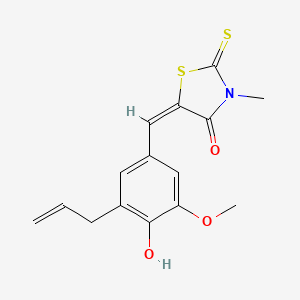
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CP-690,550 or Tofacitinib, and it belongs to a class of drugs known as Janus kinase (JAK) inhibitors. JAK inhibitors have been shown to have a wide range of potential applications in medical research, including the treatment of autoimmune diseases, cancer, and other conditions.
Mechanism of Action
The mechanism of action of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide involves the inhibition of JAK enzymes. JAK enzymes play a key role in the signaling pathways that regulate immune function and inflammation. By inhibiting these enzymes, JAK inhibitors can reduce inflammation and improve symptoms in patients with autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide are complex and varied. In addition to its effects on JAK enzymes, this compound has been shown to have effects on other signaling pathways and cellular processes. These effects can include changes in gene expression, cell proliferation, and apoptosis.
Advantages and Limitations for Lab Experiments
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has several advantages as a tool for scientific research. It has been extensively studied and is well-characterized, making it a reliable and consistent tool for experiments. However, there are also limitations to its use. JAK inhibitors can have off-target effects, and their use can be associated with adverse effects in some cases.
Future Directions
There are many potential future directions for research on N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide and other JAK inhibitors. One area of interest is the development of more selective JAK inhibitors that can target specific JAK enzymes and signaling pathways. Another area of interest is the use of JAK inhibitors in combination with other drugs to improve their efficacy and reduce adverse effects. Additionally, there is ongoing research into the potential use of JAK inhibitors in the treatment of other conditions, such as cancer and viral infections.
Synthesis Methods
The synthesis of N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridinyl chloride. This intermediate is then reacted with 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid to form the final product.
Scientific Research Applications
N-(2-chloro-3-pyridinyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in medical research. One of the most promising areas of research is the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. JAK inhibitors have been shown to be effective in reducing inflammation and improving symptoms in patients with these conditions.
properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c15-13-11(4-3-5-16-13)17-14(19)12-8-10(9-22-12)23(20,21)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWGMDLXOWQOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)
![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)
![N~1~-[5-(N,N-diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-N~2~,N~2~-diethylglycinamide dihydrochloride hydrate](/img/structure/B5205234.png)



![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)


![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)